Product packaging for (-)-N,N-Bisdesmethyl Tramadol(Cat. No.:)

(-)-N,N-Bisdesmethyl Tramadol

Cat. No.: B13854715
M. Wt: 235.32 g/mol
InChI Key: QNPPIKMBCJUUTG-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(-)-N,N-Bisdesmethyl Tramadol is a secondary metabolite of the analgesic tramadol and is closely related to compounds such as N-Desmethyltramadol and N,O-Didesmethyltramadol . Tramadol is primarily metabolized in the liver via O- and N-demethylation pathways mediated by cytochrome P450 enzymes, including CYP2D6 and CYP3A4 . Unlike the active metabolite O-Desmethyltramadol (M1), which is a potent μ-opioid receptor agonist, the N-desmethylated metabolites like N-Desmethyltramadol (M2) and, by extension, N,N-Bisdesmethyl Tramadol, have been found to be largely devoid of significant opioid receptor activity . This makes this compound a critical reference standard in forensic and bioanalytical chemistry for investigating tramadol's metabolic fate . Researchers utilize this compound in method development and validation for accurately identifying and quantifying tramadol intake in biological samples such as blood and vitreous humor, aiding in postmortem toxicology and clinical forensic casework . Its value lies in enabling a comprehensive understanding of tramadol's disposition, contributing to studies on drug-drug interactions, pharmacogenomics (particularly concerning CYP2D6 polymorphism), and the overall safety profile of the parent drug. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO2 B13854715 (-)-N,N-Bisdesmethyl Tramadol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

(1S,2S)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol

InChI

InChI=1S/C14H21NO2/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3/t12-,14+/m0/s1

InChI Key

QNPPIKMBCJUUTG-GXTWGEPZSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@@]2(CCCC[C@H]2CN)O

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCCC2CN)O

Origin of Product

United States

Metabolic Pathways and Enzymatic Formation of N,n Bisdesmethyl Tramadol

N-Demethylation Pathways of Tramadol (B15222) and Precursor Metabolites

N-demethylation is a key pathway in tramadol metabolism, running parallel to the O-demethylation pathway that produces the primary active metabolite, O-desmethyltramadol (M1). nih.govdrugbank.com The N-demethylation route leads to the formation of N-desmethyltramadol (M2), which then serves as the direct precursor to N,N-Bisdesmethyl Tramadol (M3). pharmgkb.orgsmpdb.ca

The initial step in this specific metabolic sequence is the N-demethylation of the parent tramadol molecule. This reaction is predominantly catalyzed by the cytochrome P450 isoforms CYP2B6 and CYP3A4. pharmgkb.orgnih.govdrugbank.com These enzymes remove one of the two methyl groups from the tertiary amine of tramadol, converting it into the primary metabolite N-desmethyltramadol (M2). smpdb.cavulcanchem.comhmdb.ca The involvement of these specific CYP enzymes underscores the potential for variability in metabolic rates due to genetic polymorphisms and drug-drug interactions affecting enzyme activity. mdpi.commedsafe.govt.nz

Following its formation, N-desmethyltramadol (M2) can undergo a second N-demethylation step. pharmgkb.org This subsequent biotransformation involves the removal of the remaining methyl group from the nitrogen atom of M2. This reaction is also catalyzed by the CYP2B6 and CYP3A4 enzymes, yielding the secondary metabolite N,N-Bisdesmethyl Tramadol. hmdb.ca The formation of N,N-Bisdesmethyl Tramadol is therefore a two-step sequential process, entirely dependent on the N-demethylation pathway. pharmgkb.orghmdb.ca

The table below summarizes the key enzymatic steps in the formation of (-)-N,N-Bisdesmethyl Tramadol.

Metabolic StepParent CompoundResulting MetabolitePrimary Catalyzing Enzymes
First N-demethylationTramadolN-Desmethyltramadol (M2)CYP3A4, CYP2B6 pharmgkb.orgnih.gov
Second N-demethylationN-Desmethyltramadol (M2)N,N-Bisdesmethyl Tramadol (M3)CYP3A4, CYP2B6 hmdb.ca

Comparative Metabolic Flux with Other Tramadol Metabolites

The metabolic flux through the various tramadol biotransformation pathways is not equal. The formation of N,N-Bisdesmethyl Tramadol is considered a minor pathway. researchgate.net The majority of tramadol is metabolized via O-demethylation to O-desmethyltramadol (M1) and the initial N-demethylation to N-desmethyltramadol (M2). researchgate.net The subsequent conversion of M2 to N,N-Bisdesmethyl Tramadol (M3) occurs at a lower rate. researchgate.net

Pharmacokinetic studies in surgical patients provide insight into the relative concentrations of the precursor metabolites. For instance, after administration of 400 mg of tramadol over 24 hours, the area under the concentration-time curve (AUC) for O-desmethyltramadol (ODT or M1) was significantly higher in extensive metabolizers (EM) of CYP2D6 compared to intermediate (IM) and poor metabolizers (PM). frontiersin.org Conversely, concentrations of N-desmethyltramadol (NDT or M2) were higher in poor metabolizers, suggesting a greater flux through the N-demethylation pathway when the O-demethylation pathway is less active. frontiersin.org

The table below presents comparative concentration data for the precursor metabolites of N,N-Bisdesmethyl Tramadol, illustrating the variability based on CYP2D6 phenotype.

CYP2D6 PhenotypeMetaboliteAUC1-24 (μg·h·L-1) frontiersin.orgObservation
Poor Metabolizer (PM)O-desmethyltramadol (M1)435.2O-desmethyltramadol (M1) formation is highly dependent on CYP2D6 activity.
Intermediate Metabolizer (IM)O-desmethyltramadol (M1)784.9
Extensive Metabolizer (EM)O-desmethyltramadol (M1)1,697.2
Poor Metabolizer (PM)N-desmethyltramadol (M2)Higher concentrations compared to EM and IMN-desmethyltramadol (M2) concentrations are higher when the CYP2D6 pathway is impaired, indicating increased metabolic shunting. frontiersin.org
Intermediate Metabolizer (IM)N-desmethyltramadol (M2)-
Extensive Metabolizer (EM)N-desmethyltramadol (M2)-

AUC data for N-desmethyltramadol was not fully quantified in the same manner across all groups in the referenced study but trends were noted.

This data indicates that while the precursor N-desmethyltramadol is readily formed, particularly in CYP2D6 poor metabolizers, its further conversion to N,N-Bisdesmethyl Tramadol represents a minor metabolic route compared to the formation and elimination of other primary metabolites. researchgate.netfrontiersin.org

Pharmacological Characterization of N,n Bisdesmethyl Tramadol in Research Models

In Vitro Receptor Binding and Functional Activity Assessments

In vitro studies are fundamental to characterizing the interaction of a compound with specific molecular targets. For the metabolites of tramadol (B15222), research has primarily focused on the mu-opioid receptor and monoamine transporters, which are central to the parent drug's mechanism of action.

The primary opioid effects of tramadol are mediated by its M1 metabolite, which exhibits a significantly higher affinity for the mu-opioid receptor (MOR) than tramadol itself. nih.gov In contrast, the secondary metabolite N,N-Bisdesmethyl Tramadol (M3) has been shown to be essentially inactive at this receptor.

A key study characterizing the binding affinities of tramadol metabolites at the cloned human mu-opioid receptor found that racemic (±)-N,N-Bisdesmethyl Tramadol displayed only weak affinity, with an inhibition constant (Ki) greater than 10 µM. nih.govmedbullets.com Furthermore, in a [35S]GTPγS binding assay, which measures the functional activation of the receptor, (±)-N,N-Bisdesmethyl Tramadol produced no stimulatory effect. nih.govresearchgate.net This lack of agonist activity at the primary opioid target indicates that this metabolite does not contribute to the opioid-mediated analgesic effects of tramadol. researchgate.net These findings have led to its classification in scientific literature as an inactive metabolite. researchgate.netresearchgate.net Data specific to the (-) enantiomer is not available in the reviewed literature, with existing studies assessing the racemic mixture.

A crucial component of tramadol's analgesic effect is the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake. drugbank.com The enantiomers of the parent drug exhibit distinct profiles, with (+)-tramadol being a more potent inhibitor of serotonin reuptake and (-)-tramadol (B15223) being a more potent inhibitor of norepinephrine reuptake. nih.gov

Despite the importance of this mechanism for the parent compound, there is a lack of available scientific data from reviewed literature on the specific binding affinity or inhibitory activity of (-)-N,N-Bisdesmethyl Tramadol at either the serotonin transporter (SERT) or the norepinephrine transporter (NET). Research has concentrated on tramadol and its M1 metabolite, leaving the profile of secondary metabolites like M3 uncharacterized in this regard.

Tramadol and its M1 metabolite have been investigated for their effects on other neurotransmitter systems, with some studies showing inhibition of N-methyl-D-aspartate (NMDA) receptors. ucalgary.ca However, scientific literature lacks specific studies assessing the activity of this compound at GABAergic, NMDA, or other significant neurotransmitter receptor systems. Therefore, its potential interactions with these other pathways remain unknown.

Comparative Analysis of Pharmacological Profile with Parent Tramadol and O-Desmethyltramadol (M1)

The pharmacological relevance of a metabolite is best understood in comparison to its parent drug and other key metabolites. When compared to tramadol and, most notably, O-desmethyltramadol (M1), the profile of N,N-Bisdesmethyl Tramadol (M3) is markedly different, particularly at the mu-opioid receptor.

The M1 metabolite is considered the primary driver of tramadol's opioid activity, with its (+) enantiomer showing an affinity for the human MOR that is several hundred times greater than that of the parent drug. nih.govnih.gov In stark contrast, the affinity of (±)-N,N-Bisdesmethyl Tramadol for the MOR is negligible, highlighting its insignificant role in direct opioid receptor-mediated analgesia. nih.gov

CompoundMu-Opioid Receptor Affinity (Ki)
(+/-)-Tramadol2.4 µM
(+)-O-Desmethyltramadol (M1)3.4 nM
(-)-O-Desmethyltramadol (M1)240 nM
(+/-)-N,N-Bisdesmethyl Tramadol (M3)> 10 µM

Data sourced from Gillen et al. (2000) nih.gov. Note: A lower Ki value indicates a higher binding affinity.

As noted previously, data regarding the effects of this compound on serotonin and norepinephrine transporters are not available, precluding a comparative analysis for these targets.

Mechanistic Insights into its Limited or Absent Pharmacological Contribution

First, as established through in vitro receptor binding and functional assays, the compound has an extremely low affinity for the mu-opioid receptor and demonstrates no functional agonism. nih.govresearchgate.net This inherent lack of activity at the primary molecular target for opioid analgesia means it cannot contribute meaningfully to this central aspect of tramadol's mechanism.

Second, this compound is a secondary metabolite formed in what appears to be a minor metabolic pathway. nih.gov Pharmacokinetic studies have indicated that N,N-Bisdesmethyl Tramadol (M3) and its related metabolites are formed only in minor quantities, sometimes accounting for less than 1% of the metabolites produced. scispace.comresearchgate.net The combination of being a minor metabolite with inherently low potency at key pharmacological targets provides a clear mechanistic explanation for its limited, if any, contribution to the clinical effects of tramadol.

Analytical Methodologies for the Detection and Quantification of N,n Bisdesmethyl Tramadol

Advanced Chromatographic Techniques

The accurate measurement of (-)-N,N-Bisdesmethyl Tramadol (B15222) in biological samples necessitates the use of sophisticated analytical instrumentation. Advanced chromatographic techniques, especially when coupled with mass spectrometry, provide the required sensitivity and selectivity for its detection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantification of tramadol and its metabolites. nih.govnih.gov This technique offers high sensitivity and specificity by separating the analyte from the matrix and then detecting it based on its unique mass-to-charge ratio. In the analysis of tramadol and its derivatives, LC-MS/MS methods are often employed in the positive ion multiple reaction monitoring (MRM) mode. researchgate.net For instance, a mass-to-charge ratio (m/z) of 236.1/218.4 has been monitored for N,O-didesmethylate, a related compound. researchgate.net The use of internal standards, such as isotopically labeled compounds, is a common practice to ensure accuracy and precision. sigmaaldrich.com The total analytical run time for such methods can be as short as a few minutes, making it suitable for high-throughput analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in the structural elucidation of tramadol metabolites. nih.govresearchgate.net Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which aids in determining the elemental composition of a molecule. oup.com This is particularly important for distinguishing between isomers, which have the same nominal mass but different chemical structures. For example, HRMS can differentiate between O-desmethyltramadol and N-desmethyltramadol. nih.govresearchgate.net The mass spectra of tramadol and its metabolites can sometimes be limited in the information they provide, with a single prominent peak often dominating the spectrum. nih.govresearchgate.net HRMS, in conjunction with techniques like chemical derivatization, can overcome this limitation by producing more informative mass spectra that facilitate unambiguous structural identification. nih.govresearchgate.net

Enantioselective Chromatographic Separation

Tramadol is a chiral compound, meaning it exists as two non-superimposable mirror images, or enantiomers. Consequently, its metabolites, including (-)-N,N-Bisdesmethyl Tramadol, are also chiral. Enantioselective analytical methods are therefore essential to accurately assess the disposition of each enantiomer. mdpi.comucp.pt Chiral separation can be achieved using specialized chromatography columns, such as those with a stationary phase composed of polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. mdpi.comucp.ptoup.com For example, a Lux Cellulose-4 column has been successfully used for the enantiomeric separation of tramadol and its primary metabolites. mdpi.comucp.pt The mobile phase composition, often a mixture of hexane, alcohol, and an amine modifier like diethylamine, is critical for achieving optimal separation. mdpi.comucp.pt Capillary zone electrophoresis (CZE) with cyclodextrin (B1172386) as a chiral selector also represents a viable technique for the simultaneous enantioselective analysis of tramadol and its metabolites. nih.gov

Chemical Derivatization Strategies for Enhanced Analytical Sensitivity

Chemical derivatization is a strategy employed to improve the analytical properties of target compounds, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. This process involves chemically modifying the analyte to enhance its volatility, thermal stability, or detectability. For tramadol and its metabolites, derivatization with reagents like propionic anhydride (B1165640) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl (B98337) chloride (TMCS) has been shown to be effective. nyc.govoup.comnih.gov Derivatization can prevent the breakdown of thermally labile metabolites, such as O-desmethyltramadol, on the GC column and improve the chromatographic peak shape. nyc.gov This leads to increased sensitivity and more reliable quantification. oup.comnih.gov Recent studies have also explored derivatization as a means to facilitate structural elucidation by generating more informative fragments in mass spectrometry. nih.govresearchgate.net

Application in Diverse Biological Matrices (excluding human clinical samples)

The analytical methods described above are applicable to a variety of biological matrices. While this article excludes human clinical samples, it is important to note the application of these techniques in relevant preclinical models.

In Vitro Metabolic Incubation Studies

In vitro metabolic studies using liver microsomes or S9 fractions are fundamental for understanding the biotransformation pathways of drugs like tramadol. nih.govtandfonline.com These systems contain the necessary enzymes, primarily from the cytochrome P450 (CYP) family, to metabolize tramadol into its various metabolites, including N,N-Bisdesmethyl Tramadol. researchgate.netpeerj.comnih.gov For instance, studies with human liver microsomes have shown that tramadol is metabolized to O-desmethyltramadol by CYP2D6 and to N-desmethyltramadol by CYP2B6 and CYP3A4. researchgate.net Further metabolism of these primary metabolites can lead to the formation of N,N-Bisdesmethyl Tramadol. researchgate.net The analytical methods detailed in this article are crucial for identifying and quantifying the metabolites formed in these incubation mixtures, thereby providing insights into the metabolic fate of tramadol.

ParameterValueReference
LC-MS/MS MRM transition for N,O-didesmethylatem/z 236.1/218.4 researchgate.net
Enantioselective ColumnLux Cellulose-4 mdpi.comucp.pt
Derivatizing Agent for GC-MSPropionic Anhydride nyc.gov
Derivatizing Agent for GC-MSN,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS oup.comnih.gov
In Vitro SystemHuman Liver Microsomes tandfonline.comresearchgate.net

Animal Toxicokinetic and Distribution Studies

Understanding the toxicokinetic profile of this compound is essential for interpreting its toxicological significance. While most animal studies have focused on tramadol and its primary metabolites, O-desmethyltramadol (M1) and N-desmethyltramadol (M2), some research provides insights into the formation and distribution of secondary metabolites, including N,N-didesmethyltramadol.

Tramadol undergoes extensive metabolism in the liver, primarily through O- and N-demethylation by cytochrome P450 enzymes, followed by conjugation. oup.com N,N-didesmethyltramadol (M3) is formed from the further metabolism of N-desmethyltramadol (M2). oup.com Studies in various animal models, including pigs, dogs, cats, and zebrafish, have been conducted to elucidate the pharmacokinetic properties of tramadol and its metabolites.

In a study involving pigs intravenously administered with tramadol, O-desmethyltramadol was a major metabolite detected. nih.gov While this study did not specifically quantify N,N-didesmethyltramadol, it highlighted the significant metabolic processes that lead to the formation of various demethylated metabolites. nih.gov Another study on the postmortem distribution of tramadol in pigs noted the presence of N-desmethyl-U-47700, a metabolite of a synthetic opioid, in higher concentrations than the parent compound in several organs, suggesting that metabolites can have distinct distribution patterns. erau.edu This finding underscores the importance of analyzing metabolites like this compound in toxicological investigations.

Research in dogs has shown that N-desmethyltramadol (M2) is a major metabolite, although it is considered to have no analgesic activity. msdvetmanual.com The half-life of tramadol is short in both dogs and cats. msdvetmanual.com In a study on the pharmacokinetics of tramadol in horses, N-desmethyltramadol (NDT) was one of the metabolites measured, with maximum serum concentrations observed after both intravenous and oral administration. theses.cz

Zebrafish have also been used as a model organism to study the distribution and metabolism of tramadol. Following administration, tramadol and its primary metabolites, O- and N-desmethyltramadol, were detected in various tissues, including the brain, eyes, muscle, and gills. nih.gov Notably, N-desmethyltramadol was detected at a higher level in the brain tissue. nih.gov The formation of secondary metabolites like N,N,O-tridesmethyl tramadol has also been acknowledged in the metabolic pathway of tramadol in fish. brunel.ac.uk

While direct and comprehensive toxicokinetic data for this compound remains limited, the available studies on its parent compound and primary metabolites across different animal species provide a foundational understanding of its likely formation and distribution. The high variability in metabolite profiles between species highlights the need for species-specific investigations to accurately assess the toxicological relevance of this compound.

Table 1: Summary of Animal Toxicokinetic Studies of Tramadol and its Metabolites

Animal ModelKey Findings Related to MetabolitesReference
PigsO-desmethyltramadol (ODT) was a significant metabolite after intravenous tramadol administration. nih.gov
PigsPostmortem tissue distribution of a related opioid showed higher metabolite concentrations than the parent compound in some organs. erau.edu
DogsN-desmethyltramadol (M2) is a major but inactive metabolite. msdvetmanual.com
HorsesN-desmethyltramadol (NDT) was quantified in serum after intravenous and oral tramadol administration. theses.cz
ZebrafishO- and N-desmethyltramadol were detected in various tissues, with higher levels of N-desmethyltramadol in the brain. nih.gov

Environmental and Bioaccumulation Monitoring in Model Organisms

The widespread use of tramadol has led to its detection, along with its metabolites, in various environmental compartments, including wastewater effluents and surface waters. brunel.ac.ukmdpi.com The presence of these compounds in the aquatic environment raises concerns about their potential for bioaccumulation and adverse effects on non-target organisms.

Several studies have developed analytical methods to monitor tramadol and its metabolites in environmental samples. An enantioselective liquid chromatography method was developed and validated for the quantification of tramadol, N-desmethyltramadol, and O-desmethyltramadol enantiomers in wastewater samples. mdpi.com This study highlighted the incomplete removal of tramadol and its metabolites in wastewater treatment plants, leading to their release into the environment. mdpi.com While this particular study did not quantify this compound, it underscores the environmental relevance of tramadol metabolites.

The bioaccumulation potential of pharmaceuticals in aquatic organisms is a significant area of research. agriculturejournals.cz The uptake and metabolism of tramadol have been investigated in fish species like the fathead minnow. nih.gov These studies have shown that fish can metabolize tramadol into its active metabolite O-desmethyl tramadol and the inactive metabolite N-desmethyl tramadol. nih.gov The formation of further metabolites, including N,N,O-tridesmethyl tramadol, is also part of the metabolic pathway in fish. brunel.ac.uk

The presence of psychoactive compounds, including tramadol, has been confirmed in various environmental sectors and in freshwater fish, indicating their potential to move through the food chain. agriculturejournals.cz The mobility and transformation of these compounds within plant systems have also been observed. agriculturejournals.cz Studies have shown that tramadol can be taken up by plants like barley and cattail from water. sigmaaldrich.com

While specific data on the environmental concentrations and bioaccumulation of this compound are not as abundant as for its parent compound, the detection of other tramadol metabolites in environmental matrices and biota suggests that it is likely present. Further research focusing on the detection and quantification of this secondary metabolite in environmental samples is needed to fully assess its environmental fate and potential risks.

Development and Validation of Reference Standards for Analytical Purposes

The accurate identification and quantification of this compound in various matrices rely on the availability of high-purity, well-characterized reference standards. These standards are essential for method development, validation, and routine quality control in analytical laboratories. axios-research.com

Several chemical suppliers offer this compound as a reference material. lgcstandards.comdrjcrbio.com These standards are typically used in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) for the unequivocal identification and quantification of the analyte in complex biological and environmental samples. cerilliant.com

The development of a certified reference material (CRM) involves a rigorous process to ensure its identity, purity, and concentration are accurately determined and traceable to national or international standards. This process includes comprehensive characterization using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography. The validation of the reference standard also involves assessing its stability under different storage conditions to ensure its integrity over time. caymanchem.com

For instance, certified solution standards of related tramadol metabolites, such as N-desmethyl-cis-tramadol HCl and O-desmethyl-cis-tramadol HCl, are available and are suitable for use as starting materials in the preparation of calibrators and controls for a variety of analytical applications, including urine drug testing, forensic analysis, and clinical toxicology. cerilliant.comcerilliant.com These reference materials are often accompanied by a certificate of analysis that provides detailed information on the certified property values and their associated uncertainties. caymanchem.com

While commercially available, detailed public information on the specific development and validation process for every this compound reference standard is often proprietary to the manufacturer. However, the availability of these standards from reputable suppliers is a testament to the growing need for accurate measurement of this metabolite in various scientific disciplines. The use of these standards is crucial for ensuring the reliability and comparability of analytical results across different laboratories and studies.

Role of N,n Bisdesmethyl Tramadol in Toxicological Research Models

Identification and Quantification in Animal Toxicological Investigations

The identification and quantification of tramadol (B15222) and its metabolites in biological samples from animal studies are crucial for pharmacokinetic and toxicological assessments. Various advanced analytical techniques are employed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) being the most common. researchgate.netdiva-portal.orgnih.gov

These methods allow for the simultaneous determination of tramadol and its key metabolites, including N,N-Bisdesmethyl Tramadol, in different biological matrices such as plasma, serum, urine, saliva, and various tissues. researchgate.netresearchgate.netthermofisher.comcabidigitallibrary.org Sample preparation often involves solid-phase extraction (SPE) to isolate the analytes from the complex biological matrix before instrumental analysis. nih.govresearchgate.netnih.gov For GC-MS analysis, a derivatization step is typically required to improve the volatility and thermal stability of the compounds. nih.gov

In a study developing an analytical procedure for tramadol and its metabolites in zebrafish tissues, both GC-MS and electrospray ionization-quadrupole-time of flight/mass spectrometry (ESI-Q-TOF/MS) were utilized. researchgate.net Another approach demonstrated a fully automated dried spot analysis workflow using LC-MS/MS for the rapid quantification of tramadol and its metabolites in various matrices like blood, serum, urine, and saliva, showcasing the versatility of modern analytical platforms. thermofisher.com The limit of quantification (LOQ) for tramadol metabolites in these sensitive methods can be as low as 5 ng/ml in plasma. cabidigitallibrary.org

Analytical TechniqueMatrixSample PreparationKey FindingsReference
LC-MS/MS Plasma, Urine, Blood, Serum, SalivaSolid-Phase Extraction (SPE), Liquid-Liquid Extraction, Protein PrecipitationHigh sensitivity and specificity for simultaneous quantification of tramadol and its metabolites. diva-portal.orgthermofisher.comcabidigitallibrary.orgnih.gov
GC-MS Blood, Vitreous Humor, TissuesSolid-Phase Extraction (SPE), DerivatizationEffective for identifying and quantifying metabolites, often used in post-mortem forensic cases. researchgate.netnih.gov
ESI-Q-TOF/MS Zebrafish TissuesExtractionUsed for pharmacokinetic and elimination pattern analysis in whole-body tissue samples. researchgate.net

Contribution Assessment to Overall Toxicological Profile in Animal Models (considering its low activity)

In contrast, metabolites formed through N-demethylation, such as N-desmethyltramadol (M2) and subsequently N,N-Bisdesmethyl Tramadol (M3), are considered inactive or to have clinically insignificant activity at the µ-opioid receptor. cabidigitallibrary.orgnih.gov Research on analogous compounds supports this finding. For example, in studies of the synthetic opioid U-47700, the N,N-bisdesmethyl metabolite showed a markedly decreased µ-opioid receptor (MOR) activation potential compared to the parent compound. researchgate.netgtfch.orguni-saarland.de The maximal efficacy (Emax) of N,N-bisdesmethyl-U-47700 was only 39.2%, relative to hydromorphone, whereas the parent compound U-47700 showed an Emax of 183%. researchgate.netgtfch.org This suggests that the removal of both methyl groups from the nitrogen atom significantly reduces the compound's ability to activate opioid receptors, thereby diminishing its contribution to opioid-mediated toxicity. uni-saarland.de

Therefore, in animal toxicological studies, while the presence of (-)-N,N-Bisdesmethyl Tramadol is a marker of tramadol metabolism, it is not considered a significant contributor to the acute toxic effects, such as respiratory depression or central nervous system depression, which are hallmarks of tramadol overdose. nih.gov Its formation represents a step in the detoxification pathway of the N-demethylated metabolites. nih.gov

Distribution and Elimination Kinetics in Preclinical Species

The distribution and elimination kinetics of tramadol and its primary metabolites have been investigated in several preclinical species, including dogs, horses, rats, pigs, and zebrafish. researchgate.netresearchgate.netcabidigitallibrary.orgnih.govnih.gov Data specifically detailing the pharmacokinetics of this compound are sparse, as studies tend to focus on the more active parent drug and M1 metabolite. However, insights into its likely behavior can be drawn from the kinetics of its precursor, N-desmethyltramadol (M2).

In dogs, tramadol is metabolized to O-desmethyl-tramadol (M1), N-desmethyl-tramadol (referred to as M2 in the study), and N,O-didesmethyl-tramadol (M5). cabidigitallibrary.org Following intramuscular administration, the amounts of the N-demethylated metabolites produced were noted, though they are considered inactive. cabidigitallibrary.org Studies in dog liver microsomes show that the formation of M2 is a significant metabolic pathway. nih.gov

In horses, following oral administration of tramadol, N-desmethyltramadol (NDT) was detected with a maximum serum concentration (Cmax) of 159 ± 20.4 ng/mL and an elimination half-life (t½) of 2.62 ± 0.49 hours. nih.gov The formation of N,N-Bisdesmethyl Tramadol would follow the kinetics of NDT.

A study in pigs investigating the postmortem distribution of tramadol focused on the parent drug and the main active metabolite, O-desmethyltramadol (ODT), without reporting data for other metabolites. researchgate.net In zebrafish, N-desmethyltramadol was detected in brain tissue at higher levels than O-desmethyltramadol, indicating that N-demethylation is a prominent metabolic pathway in this species. researchgate.net

The elimination of tramadol and its metabolites occurs predominantly via the kidneys. pharmgkb.org The kinetic data from various animal models suggest that while N-demethylation is a viable metabolic route, the subsequent product, this compound, is likely formed in small quantities and cleared along with other metabolites.

Pharmacokinetic Parameters of Tramadol Metabolites in Preclinical Species

Species Metabolite Cmax (ng/mL) Tmax (h) t½ (h) Reference
Horse O-desmethyltramadol (ODT) 86.8 ± 17.8 - 1.01 ± 0.15 nih.gov
N-desmethyltramadol (NDT) 159 ± 20.4 - 2.62 ± 0.49 nih.gov
Dog O-desmethyl-tramadol (M1) 90 ± 40 0.83 ± 0.30 2.05 ± 0.29 cabidigitallibrary.org
N-desmethyl-tramadol (M2) 180 ± 50 0.52 ± 0.20 1.94 ± 0.41 cabidigitallibrary.org
N,O-didesmethyl-tramadol (M5) 240 ± 80 1.60 ± 0.60 3.32 ± 0.58 cabidigitallibrary.org

Data presented as mean ± SD. Cmax: Maximum Concentration, Tmax: Time to Maximum Concentration, t½: Elimination Half-life. Data for dogs are following intramuscular administration.


Future Research Directions and Unexplored Academic Avenues

Investigation of Novel Metabolic Enzymes or Uncommon Biotransformation Pathways

The biotransformation of tramadol (B15222) is a complex process involving numerous metabolites. researchgate.net The established pathway to (-)-N,N-Bisdesmethyl Tramadol (also known as M3) involves the initial N-demethylation of tramadol to N-desmethyltramadol (M2), a reaction catalyzed by Cytochrome P450 (CYP) isoforms CYP2B6 and CYP3A4. clinpgx.orgnih.gov Subsequently, M2 undergoes another N-demethylation step, also mediated by CYP2B6 and CYP3A4, to form N,N-Bisdesmethyl Tramadol.

While this primary pathway is well-documented, the potential for alternative or minor pathways remains an area ripe for investigation. The human tramadol metabolome is known to be complex, with studies identifying more than 20 distinct metabolites, including some resulting from less common reactions like methylation. researchgate.netnih.gov Future research should aim to determine if other enzyme families, such as flavin-containing monooxygenases (FMOs) or other minor CYP isoforms, contribute to the formation of this compound, particularly in individuals with genetic polymorphisms affecting CYP2B6 or CYP3A4 activity. nih.gov The high degree of variability in drug metabolism among individuals suggests that such alternative pathways could be clinically significant. nih.gov

Furthermore, the subsequent metabolism of this compound itself is not fully characterized. It is a known precursor to N,N,O-tridesmethyltramadol (M4), indicating it serves as a substrate for O-demethylation, likely by CYP2D6. nih.gov However, its role as a substrate for Phase II conjugation enzymes is a significant unexplored avenue. Systematic in vitro screening with a panel of human uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes could identify specific isoforms responsible for its conjugation and subsequent elimination.

Table 1: Known and Potential Enzymatic Pathways Involving this compound

Pathway Step Precursor Compound Resulting Compound Known Enzymes Potential Areas for Investigation
Formation (-)-N-desmethyl Tramadol (M2) This compound (M3) CYP2B6, CYP3A4 Contribution of other CYP isoforms or FMOs.
Further Metabolism (Phase I) This compound (M3) (-)-N,N,O-tridesmethyltramadol (M4) Likely CYP2D6 nih.gov Confirmation of CYP2D6 role and investigation of other O-demethylating enzymes.
Further Metabolism (Phase II) This compound (M3) Glucuronide or Sulfate Conjugates Unknown Identification of specific UGT and SULT isoforms responsible for conjugation.

Elucidation of Potential Non-Opioid Receptor Mediated Effects in Highly Specific Biological Systems

This compound is generally considered to be a pharmacologically inactive metabolite, particularly with respect to the opioid receptors that are central to the analgesic effects of tramadol's primary active metabolite, O-desmethyltramadol (M1). nih.govnih.gov However, the parent drug, tramadol, exhibits a dual mechanism of action that includes not only µ-opioid receptor agonism but also the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. nih.gov This non-opioid activity suggests that the core tramadol structure may interact with a variety of non-opioid targets.

Future research should systematically evaluate the potential for this compound to interact with a broad panel of non-opioid receptors, ion channels, and transporters. Given the pharmacological profile of the parent enantiomers, initial investigations could focus on monoamine transporters (e.g., SERT, NET) and specific serotonin receptor subtypes (e.g., 5-HT2C). wikipedia.org Other research has indicated that tramadol and its metabolites may interact with other systems, such as muscarinic receptors or transient receptor potential (TRP) channels, presenting additional targets for screening. caldic.comcaldic.com

These investigations should be conducted in highly specific biological systems, such as recombinant cell lines expressing a single receptor subtype or in isolated primary neurons from specific brain regions. This approach would allow for the precise deconvolution of any observed biological activity and would prevent confounding effects from other metabolites or receptor systems. The discovery of a novel, specific non-opioid interaction could reframe the role of this metabolite from "inactive" to a contributor to the broader pharmacological profile of tramadol.

Application of Advanced Computational Chemistry and Molecular Modeling to Receptor Interactions

Advanced computational chemistry and molecular modeling are indispensable tools for modern drug discovery and mechanistic pharmacology. semanticscholar.orgpharmajen.com These in silico techniques can provide profound insights into ligand-receptor interactions at an atomic level, guiding further experimental work.

For this compound, molecular modeling can be applied in several promising directions. Firstly, docking and molecular dynamics simulations can be used to rationalize its reported lack of affinity for the µ-opioid receptor. By comparing its simulated binding pose and interaction energies with those of potent agonists like O-desmethyltramadol (M1), researchers can identify key steric or electronic features that preclude effective binding and activation. mdpi.com Such studies often highlight the importance of specific residues, like Asp147, in the binding pocket, which are crucial for the receptor activation necessary for pain relief. chapman.edu

Secondly, should the screening efforts described in section 7.2 identify a novel non-opioid target, computational modeling would be essential for elucidating the mechanism of interaction. Predictive models could map the binding site, identify key amino acid contacts, and predict the functional consequences of this binding. This approach has been successfully used to understand the selectivity and activation mechanisms for a variety of G protein-coupled receptors. mdpi.comnih.gov This predictive power allows for the rational design of future experiments and can help prioritize which biological systems to investigate further.

Development of Highly Selective Analytical Probes for Metabolic Pathway Tracing

The current gold standard for identifying and quantifying tramadol metabolites in biological matrices is liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS/MS). nih.gov While powerful, this technique provides a static snapshot of metabolite concentrations in a given sample. To dynamically trace metabolic pathways in real-time and in situ, new tools are required.

A promising avenue of research is the design and synthesis of highly selective analytical probes derived from the this compound structure. This could involve creating derivatives tagged with a reporter moiety, such as a fluorophore or a positron-emitting radionuclide. These probes could then be used in cellular or subcellular systems (e.g., liver microsomes) to visualize their formation and subsequent metabolism without relying on extraction and chromatography.

Another sophisticated approach would be the development of molecularly-imprinted polymers or specific aptamers that bind to this compound with high affinity and selectivity. These recognition elements could form the basis of novel biosensors or electrochemical sensors capable of detecting the metabolite in complex biological fluids. nih.gov Such tools would be invaluable for high-throughput screening of enzyme activity or for studying the dynamics of tramadol metabolism under various physiological and pathological conditions.

Exploration of this compound as a Substrate in Novel Enzymatic Systems

Understanding the full metabolic fate of a compound requires identifying all enzymes for which it can act as a substrate. As established, this compound is a substrate for CYP-mediated O-demethylation and is likely a substrate for Phase II conjugation enzymes. nih.gov An important area of future research is to expand the investigation beyond these conventional hepatic enzyme systems.

Furthermore, the compound could be explored as a potential substrate in heterologous or engineered enzymatic systems. This could have applications in biotechnology for the production of specific chemical synthons or as a tool for characterizing the activity of newly discovered or engineered enzymes. By screening its reactivity against a diverse panel of enzymes, such as oxidoreductases, hydrolases, and transferases from various organisms, researchers may uncover novel biochemical reactions and expand the known metabolic map for this class of compounds.

Q & A

Basic: What analytical methods are recommended for detecting and quantifying (-)-N,N-Bisdesmethyl Tramadol in biological matrices?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound. For example, reversed-phase LC-MS/MS with gradient elution (e.g., 0.1% formic acid in water and acetonitrile) achieves baseline separation of Tramadol metabolites in urine, with a linear range of 25–1500 ng/mL and minimal interference from excipients . Advanced workflows combining molecular networking and high-resolution mass spectrometry (HRMS) can identify phase I/II metabolites in complex matrices like plasma, enabling structural elucidation of novel metabolites .

Basic: What metabolic pathways produce this compound, and how do stereochemical differences affect its activity?

Answer: this compound is formed via sequential N-demethylation of Tramadol by cytochrome P450 enzymes (e.g., CYP3A4/5). Stereochemistry significantly impacts receptor binding: the (-)-enantiomer exhibits higher affinity for μ-opioid receptors compared to the (+)-form, which primarily inhibits serotonin/norepinephrine reuptake . Chiral separation techniques (e.g., chiral chromatography) are critical for distinguishing enantiomers in pharmacokinetic studies .

Advanced: How do contradictory findings on this compound’s abuse potential inform risk assessment?

Answer: While some studies suggest low abuse liability due to weak μ-opioid receptor agonism , high doses (200–400 mg) of Tramadol show opioid-like discriminative effects in humans, indicating potential misuse in vulnerable populations . Methodological considerations include dose-dependent receptor saturation, genetic polymorphisms in CYP2D6 (affecting metabolite ratios), and co-administration with monoamine reuptake inhibitors, which may exacerbate serotonergic effects .

Advanced: What neurochemical alterations are associated with this compound in neurodegenerative models?

Answer: In rotenone-induced Parkinson’s disease (PD) models, Tramadol metabolites increase acetylcholinesterase activity (by 25–30%, p<0.05) and elevate TNF-α levels (71–84%, p<0.05) in the cerebral cortex, suggesting pro-inflammatory effects in neurocompromised states. These findings highlight the need for in vivo studies using stereospecific metabolites to isolate neurotoxic mechanisms .

Advanced: How does stereoselective metabolism influence the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?

Answer: this compound’s opioid activity is stereoselective, with the (-)-enantiomer contributing to analgesia via μ-opioid agonism, while the (+)-enantiomer modulates monoamine pathways. Enantiomer-specific assays (e.g., chiral LC-MS/MS) are essential for evaluating metabolite ratios in clinical trials, as CYP2D6 polymorphisms can skew enantiomer concentrations and alter efficacy/toxicity .

Advanced: What methodological challenges arise in studying nonmedical use (NMU) of Tramadol metabolites like this compound?

Answer: Heterogeneity in NMU studies (e.g., variable dosages, co-administered drugs) complicates causal attribution to specific metabolites . Population-specific factors (e.g., high NMU rates in African young adults vs. academic groups) require stratified sampling and longitudinal designs to isolate metabolite-specific health outcomes (e.g., dependence, withdrawal) .

Basic: How are electrochemical methods validated for quantifying this compound in pharmaceutical formulations?

Answer: Voltammetric techniques using carbon paste electrodes (CPEs) are validated via interference testing with excipients (e.g., lactose, sodium acetate) and recovery studies (95–105% accuracy). Limits of detection (LOD) <10 ng/mL ensure sensitivity for low-abundance metabolites in stability testing .

Advanced: What statistical approaches resolve contradictions in Tramadol metabolite toxicity data?

Answer: Meta-analyses using random-effects models account for heterogeneity in overdose studies (e.g., seizure incidence ranging from 8% to 15% ). Subgroup analyses by dosage, metabolic phenotype, and co-morbidities (e.g., PD) clarify dose-response relationships. Machine learning tools (e.g., molecular networking) improve metabolite annotation in poisoning cases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.